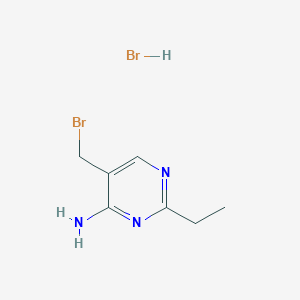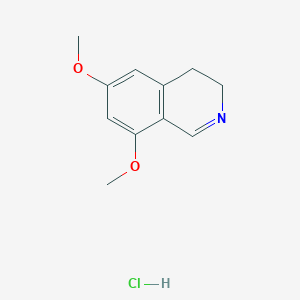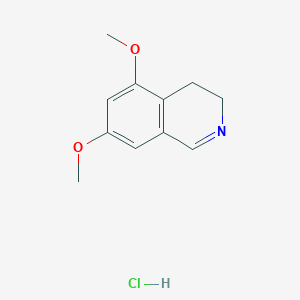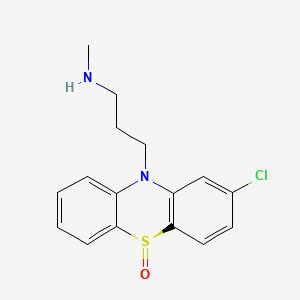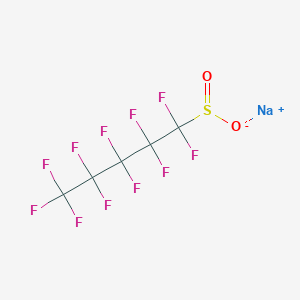
Sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate: is a chemical compound with the molecular formula C5H2F11NaO3S . It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate typically involves the reaction of perfluorinated alkyl iodides with sulfur dioxide and sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process includes the use of specialized reactors and purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonates, depending on the type of reaction and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new materials and compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Industrially, this compound is used in the production of fluorinated surfactants and coatings. Its resistance to chemical degradation makes it suitable for use in harsh environments .
Mechanism of Action
The mechanism by which Sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymatic reactions .
Comparison with Similar Compounds
- Sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfinate
- Sodium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfinate
Comparison: Compared to these similar compounds, Sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its shorter perfluorinated chain length results in different reactivity and stability profiles, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF11O2S.Na/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)19(17)18;/h(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNVYECRJAQZEJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)[O-])(F)F)(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896635 |
Source


|
| Record name | Sodium perfluoropentanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997344-07-6 |
Source


|
| Record name | Sodium perfluoropentanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30896635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)
